N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a combination of furan, morpholine, and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and morpholine intermediates, followed by their coupling with the chromene derivative.
Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Preparation of Morpholine Intermediate: Morpholine can be synthesized by the reaction of diethanolamine with sulfuric acid.
Coupling Reaction: The furan and morpholine intermediates are then coupled with a chromene derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chromene moiety can be reduced to form dihydrochromenes.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydrochromenes.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The furan and chromene moieties may interact with enzymes or receptors, leading to modulation of biological pathways. The morpholine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Furan-2-yl-2-morpholin-4-yl-ethylamine
- N-((morpholin-2-yl)methyl) ethanamine
- 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
Uniqueness
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of furan, morpholine, and chromene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H24N2O5 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O5/c1-14-5-6-16-18(25)12-20(29-21(16)15(14)2)22(26)23-13-17(19-4-3-9-28-19)24-7-10-27-11-8-24/h3-6,9,12,17H,7-8,10-11,13H2,1-2H3,(H,23,26) |
InChI Key |
PGJSYOWOFWZASH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CO3)N4CCOCC4)C |
Origin of Product |
United States |
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